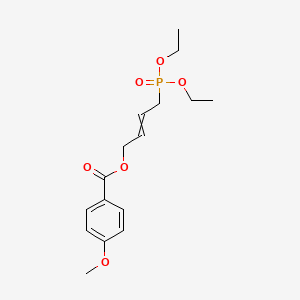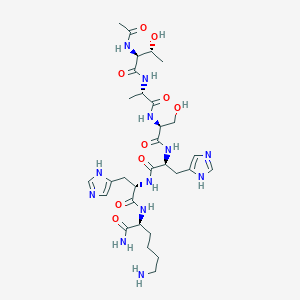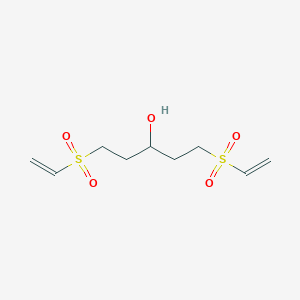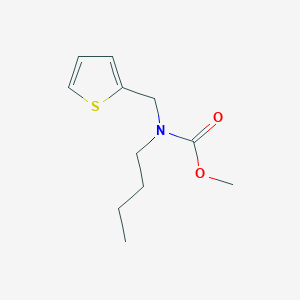
4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate is an organophosphorus compound with the molecular formula C16H23O6P. This compound is known for its unique chemical structure, which includes a diethoxyphosphoryl group and a methoxybenzoate moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with diethyl phosphite and an appropriate alkene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors to produce significant quantities of the compound. The product is then purified using standard industrial purification techniques, such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonate esters.
Scientific Research Applications
4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies involving enzyme mechanisms and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The diethoxyphosphoryl group plays a crucial role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate: Known for its unique combination of diethoxyphosphoryl and methoxybenzoate groups.
4-(Diethoxyphosphoryl)but-2-en-1-yl 4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
4-(Diethoxyphosphoryl)but-2-en-1-yl 4-chlorobenzoate: Contains a chlorine atom instead of a methoxy group.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of both diethoxyphosphoryl and methoxybenzoate groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research .
Properties
CAS No. |
828268-13-9 |
|---|---|
Molecular Formula |
C16H23O6P |
Molecular Weight |
342.32 g/mol |
IUPAC Name |
4-diethoxyphosphorylbut-2-enyl 4-methoxybenzoate |
InChI |
InChI=1S/C16H23O6P/c1-4-21-23(18,22-5-2)13-7-6-12-20-16(17)14-8-10-15(19-3)11-9-14/h6-11H,4-5,12-13H2,1-3H3 |
InChI Key |
MDHPVEHHODJKGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC=CCOC(=O)C1=CC=C(C=C1)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-fluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14226251.png)


![N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium](/img/structure/B14226275.png)


![2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14226293.png)
![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)




![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)

